
Phenanthrene, 3,6-difluoro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene, 3,6-difluoro is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of fluorine atoms at the 3 and 6 positions of the phenanthrene structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 3,6-difluoro typically involves the fluorination of phenanthrene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of fluorinating reagents like sulfur tetrafluoride or cobalt trifluoride. These methods allow for the efficient production of the compound on a larger scale, ensuring consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthrene, 3,6-difluoro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the available positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
Phenanthrene, 3,6-difluoro has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of phenanthrene, 3,6-difluoro involves its interaction with various molecular targets. In biological systems, it can inhibit ion channels, such as the hERG channel, affecting cardiac function. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound without fluorine atoms.
Phenanthrene, 3,6-dichloro: A similar compound with chlorine atoms instead of fluorine.
Phenanthrene, 3,6-dibromo: A similar compound with bromine atoms instead of fluorine.
Uniqueness
Phenanthrene, 3,6-difluoro is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it more versatile in various applications compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
155449-58-4 |
|---|---|
Molekularformel |
C14H8F2 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
3,6-difluorophenanthrene |
InChI |
InChI=1S/C14H8F2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H |
InChI-Schlüssel |
YYXWAONYDSGVOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)F)C3=C1C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
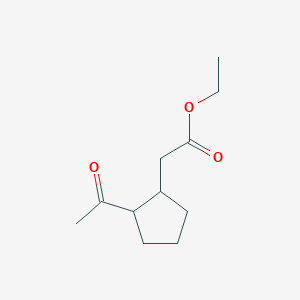
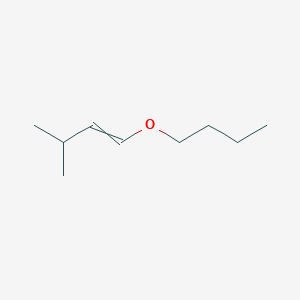
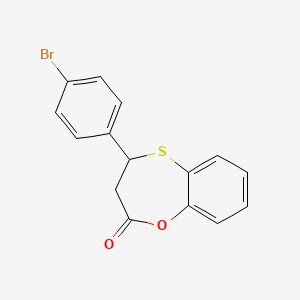
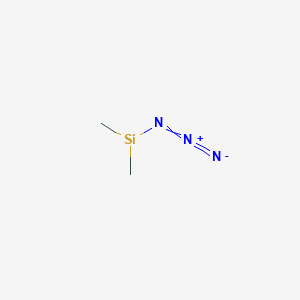
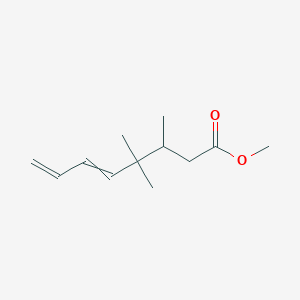
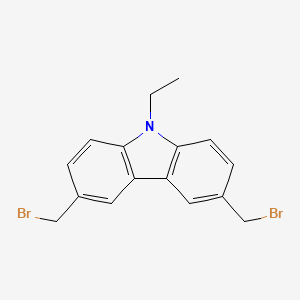
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)

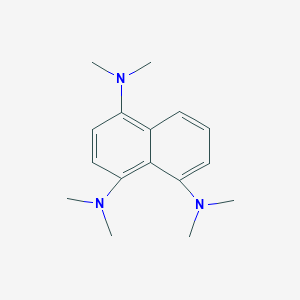
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
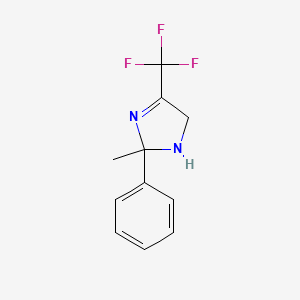
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
